REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:13]#[N:14])[CH2:10][CH:9]2[CH2:11][OH:12])=[CH:4][CH:3]=1.B(F)(F)F.CCOCC>C1COCC1>[NH2:14][CH2:13][C:8]1([C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=2)[CH2:10][CH:9]1[CH2:11][OH:12] |f:1.2|
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1(C(C1)CO)C#N
|
Name
|
|
Quantity
|
10.15 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated 80° C. for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched by 10% hydrochloric acid at 0° C. till effervescence
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with diethyl ether (2×70 mL)
|
Type
|
EXTRACTION
|
Details
|
The neutralized aqueous layer was extracted with ethyl acetate (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1(C(C1)CO)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.49 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |